Methotrexate hydrate (CAS 133073-73-1) is the thermodynamically stable crystalline form of the classical antifolate and dihydrofolate reductase (DHFR) inhibitor . Utilized as the baseline disease-modifying antirheumatic drug (DMARD) and a foundational chemotherapeutic agent, this hydrate form is the standard in solid-state formulation . Unlike its anhydrous counterpart, the hydrate provides predictable stoichiometric mass, robust crystalline stability, and consistent dissolution profiles. Its low aqueous solubility and specificity for DHFR make it a highly reliable precursor for controlled-release drug delivery engineering, organ-on-a-chip pharmacokinetic modeling, and DHFR-amplified protein expression systems[REFS-1, REFS-2].
Substituting Methotrexate hydrate with anhydrous methotrexate, highly soluble sodium salts, or related antifolates like aminopterin compromises experimental and manufacturing reproducibility . Anhydrous methotrexate is highly hygroscopic, leading to unpredictable moisture uptake that skews active pharmaceutical ingredient (API) mass calculations and disrupts solid-state tablet formulations . Conversely, utilizing methotrexate disodium introduces extreme aqueous solubility, which causes immediate dose-dumping and ruins the sustained-release kinetics required for hydrogel or nanoparticle-based localized delivery [1]. Furthermore, substituting with the unmethylated analog aminopterin alters the therapeutic index, introducing excessive toxicity that invalidates comparative baseline studies in immunology and oncology[1].
Methotrexate hydrate maintains a stable, fully hydrated crystalline lattice under ambient conditions, whereas anhydrous methotrexate is highly hygroscopic and actively absorbs atmospheric moisture [1]. This moisture uptake in the anhydrous form leads to variable mass measurements and stoichiometric errors during compounding, making the hydrate form the required standard for reproducible batch-to-batch solid dosage manufacturing .
| Evidence Dimension | Hygroscopicity and Mass Stability |
| Target Compound Data | Methotrexate hydrate: Stable mass, non-hygroscopic under ambient humidity |
| Comparator Or Baseline | Methotrexate anhydrous (CAS 59-05-2): Highly hygroscopic, unpredictable moisture weight gain |
| Quantified Difference | Hydrate ensures exact stoichiometric dosing; anhydrous introduces >1-3% variable mass error due to water absorption |
| Conditions | Ambient laboratory storage and API weighing |
Prevents API dosing errors and ensures mass-balance reproducibility during pharmaceutical compounding and tableting.
The hydrate form of methotrexate is practically insoluble in water, which allows it to be engineered into sustained-release matrices such as hydrogels and functionalized nanoparticles [1]. In contrast, methotrexate disodium is freely soluble in water, resulting in rapid dissolution and immediate dose dumping. Studies utilizing methotrexate hydrate in cross-linked hydrogels demonstrate a controlled Korsmeyer-Peppas release profile over 13.5 hours, a kinetic profile impossible to achieve with the sodium salt [1].
| Evidence Dimension | Aqueous Dissolution Kinetics |
| Target Compound Data | Methotrexate hydrate: Practically insoluble, enables 13.5-hour sustained release in hydrogels |
| Comparator Or Baseline | Methotrexate disodium (CAS 7413-34-5): Freely soluble, causes immediate dose dumping |
| Quantified Difference | Hydrate extends release duration by >10 hours compared to the instantaneous dissolution of the sodium salt |
| Conditions | PBS solution (pH 7.4) in cross-linked dendrimeric hydrogels |
Essential for engineering sustained-release oral tablets and localized tumor delivery systems that require prolonged therapeutic windows.
In preclinical safety assessments using microfluidic devices, maintaining the free-drug concentration is critical. Methotrexate hydrate (LogP < 1) exhibits near-zero absorption into common bulk polymers like PDMS, PMMA, and PTFE over a 24-hour incubation [1]. In contrast, hydrophobic comparator drugs (e.g., tamoxifen, chlorpromazine) exhibit up to 99% compound loss into PDMS. This makes methotrexate hydrate a reliable baseline compound for organ-on-a-chip platforms without requiring specialized surface passivation [1].
| Evidence Dimension | Polymer Bulk Absorption |
| Target Compound Data | Methotrexate hydrate: ~0% absorption into PDMS/PMMA/PTFE over 24 hours |
| Comparator Or Baseline | Hydrophobic drugs (e.g., Tamoxifen): >97% absorption into PDMS over 24 hours |
| Quantified Difference | Methotrexate maintains >99% free-drug concentration; comparators lose >97% to polymer walls |
| Conditions | 24-hour incubation in PDMS, PMMA, and PTFE micro-milled devices |
Guarantees accurate dose-response mapping in polymer-based bioreactors and prolonged cell cultures by preventing compound depletion.
Methotrexate hydrate is the standard allosteric inhibitor used for selecting dihydrofolate reductase (DHFR)-deficient mammalian cells (e.g., CHO cells). Compared to its unmethylated analog aminopterin, methotrexate possesses a wider and more predictable therapeutic window. Aminopterin binds DHFR with higher affinity but exhibits excessive generalized toxicity, making methotrexate hydrate the standard agent for titrating gene amplification and establishing stable, high-yield protein expression cell lines .
| Evidence Dimension | Selection Agent Suitability |
| Target Compound Data | Methotrexate hydrate: Predictable DHFR inhibition for stable gene amplification |
| Comparator Or Baseline | Aminopterin (CAS 54-62-6): Narrow therapeutic index, excessive off-target toxicity |
| Quantified Difference | Methotrexate allows controlled stepwise gene amplification; aminopterin causes rapid, indiscriminate cell death |
| Conditions | DHFR-deficient CHO cell line selection media |
Provides a reliable survival threshold for generating stable, high-yield recombinant protein expression systems.
Due to its non-hygroscopic crystalline stability, methotrexate hydrate is the required API for tableting and excipient compatibility studies, avoiding the moisture-induced mass variability seen with anhydrous methotrexate[1].
Its practical insolubility in water makes it the standard precursor for loading into hydrogels, functionalized gold nanoparticles, and implantable matrices where prolonged, zero-order release is required, as opposed to the dose-dumping sodium salt [1].
Highly suitable as a baseline DMARD in polymer-based micro-bioreactors (PDMS, PMMA) because its low LogP prevents compound loss into the device walls, ensuring accurate dose-response mapping [2].
The standard selection agent in mammalian cell culture (e.g., CHO cells) for amplifying DHFR-deficient vectors, providing a reliable survival threshold without the extreme toxicity of aminopterin.